An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine
Introduction
2-(Difluoromethyl)-6-methylpyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyridine core with a methyl group at the 6-position and a difluoromethyl group at the 2-position, imparts a unique combination of electronic and steric properties. The difluoromethyl (CF₂H) group, in particular, is a crucial modulator of physicochemical characteristics. It is recognized as a bioisostere of hydroxyl, thiol, or amine moieties, capable of acting as a hydrogen bond donor while simultaneously increasing lipophilicity and metabolic stability.[1] This strategic combination makes the molecule an attractive building block in the design of novel pharmaceuticals and agrochemicals, where fine-tuning properties like solubility, permeability, and target engagement is paramount.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethyl)-6-methylpyridine, details experimental protocols for their determination, and discusses the implications of its structural attributes.
Core Physicochemical Properties
The functional characteristics of a chemical entity in a biological system are dictated by its physicochemical properties. For 2-(Difluoromethyl)-6-methylpyridine, these properties are influenced by the interplay between the electron-donating methyl group and the electron-withdrawing, lipophilic difluoromethyl group on the aromatic pyridine ring. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1029691-30-2 | [2][3] |
| Molecular Formula | C₇H₇F₂N | [2][3] |
| Molecular Weight | 143.13 g/mol | [2][3] |
| Boiling Point | 149.3 ± 35.0 °C (Predicted) | [2] |
| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa (Predicted) | Not explicitly found; likely lower than 2-methylpyridine (5.94) due to the electron-withdrawing CF₂H group. | [4] |
| Appearance | Not explicitly stated; likely a liquid at room temperature. | |
| Solubility | No quantitative data found. Expected to have moderate aqueous solubility. | |
| Storage | Store at 0-8 °C | [3] |
Insight & Causality: The predicted boiling point of ~149 °C is significantly higher than that of the parent 2-methylpyridine (128-129 °C), which can be attributed to the increased molecular weight and polarity introduced by the difluoromethyl group.[2][4] Similarly, the predicted density is higher than that of 2-methylpyridine (~0.943 g/mL).[2][4] The pKa of the pyridinium ion is expected to be lower than the 5.94 value for 2-methylpyridine due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which reduces the basicity of the pyridine nitrogen.[4][5]
Experimental Characterization Protocols
To ensure scientific integrity, the properties of 2-(Difluoromethyl)-6-methylpyridine must be determined empirically. Below are detailed, field-proven methodologies for characterizing key physicochemical parameters.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The LogP value is a critical measure of a compound's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method remains the gold standard for its determination.
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of 2-(Difluoromethyl)-6-methylpyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
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Prepare a series of calibration standards by diluting the stock solution in a 50:50 (v/v) mixture of n-octanol and water.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of HPLC-grade n-octanol and water, pre-saturated with each other for at least 24 hours.
-
Vigorously shake the mixture in a sealed vial for 1 hour at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and the n-octanol layers.
-
Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water)
-
Self-Validation & Trustworthiness: The protocol's integrity is maintained by running a system suitability test with a compound of known LogP (e.g., caffeine) before the experiment. The mass balance should also be calculated to ensure that the total amount of compound recovered from both phases is within 95-105% of the initial amount added, confirming no degradation or adsorption to the vial occurred.
Caption: Workflow for LogP determination via the shake-flask method.
Protocol 2: Aqueous Solubility Determination by HPLC-UV
Aqueous solubility is fundamental to drug delivery and formulation. This protocol outlines a reliable method for its measurement.
Methodology:
-
Sample Preparation:
-
Add an excess amount of 2-(Difluoromethyl)-6-methylpyridine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
-
Equilibration:
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached between the solid and dissolved states.
-
-
Separation:
-
Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.
-
Compare the result against a standard calibration curve prepared with known concentrations of the compound.
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Expertise Insight: The choice of buffer (PBS, pH 7.4) is critical as it mimics physiological conditions. It is essential to confirm that the compound is stable in the buffer over the 24-hour equilibration period by analyzing a control sample at the beginning and end of the experiment.
Structure-Property Relationships & Significance
The chemical architecture of 2-(Difluoromethyl)-6-methylpyridine dictates its utility. The strategic placement of the substituents on the pyridine ring creates a molecule with tailored properties for applications in drug discovery.
Caption: Influence of substituents on the properties of the pyridine core.
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Basicity (pKa): The pyridine nitrogen acts as a Lewis base. The electron-donating methyl group slightly increases its basicity, while the potent electron-withdrawing difluoromethyl group significantly decreases it. This lowered pKa means the compound will be less protonated at physiological pH, which can affect its solubility and interaction with biological targets like ion channels or transporters.
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Lipophilicity and Hydrogen Bonding: The CF₂H group is a key modulator. It increases lipophilicity more than a methyl group, which can enhance membrane permeability.[1] Simultaneously, the acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a property not present in methyl or trifluoromethyl analogues, allowing for unique interactions with protein active sites.[1]
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Metabolic Stability: Fluorine substitution is a well-established strategy to block sites of metabolic oxidation. The C-F bond is exceptionally strong, making the difluoromethyl group resistant to enzymatic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
Conclusion
2-(Difluoromethyl)-6-methylpyridine is a strategically designed chemical scaffold whose physicochemical properties are finely tuned by its substituent groups. The combination of increased lipophilicity, hydrogen bond donor capability, and enhanced metabolic stability conferred by the difluoromethyl group makes it a valuable building block for developing next-generation therapeutics and agrochemicals. A thorough empirical characterization of its properties, using validated protocols as described herein, is essential for its successful application in research and development.
References
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2-Methylpyridine - Wikipedia. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. [Link]
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2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem. [Link]
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2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem - NIH. [Link]
-
A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES Isamu Katsuyama,* Kazumasa Funabiki, Masaki Matsui,. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]
-
2-methylpyridine - mVOC 4.0. [Link]
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- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Difluoromethyl)-6-methylpyridine CAS#: 1029691-30-2 [m.chemicalbook.com]
- 3. 2-(Difluoromethyl)-6-methylpyridine 95% | CAS: 1029691-30-2 | AChemBlock [achemblock.com]
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